

Application Note: High-Pressure Liquid Chromatography Method for the Quantification of Triletide

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Compound of Interest		
Compound Name:	Triletide	
Cat. No.:	B1681576	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triletide is a synthetic tripeptide with significant potential in various therapeutic areas. Accurate and precise quantification of **Triletide** is crucial for pharmacokinetic studies, formulation development, and quality control. High-Pressure Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[1][2] This application note details a validated reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of **Triletide** in bulk drug substance and pharmaceutical formulations. The method is sensitive, specific, and provides reliable results suitable for regulatory submissions.

Physicochemical Properties of **Triletide** (Hypothetical)



Property	Value
Chemical Formula	C15H25N5O6
Molecular Weight	387.4 g/mol
Appearance	White to off-white lyophilized powder
Solubility	Soluble in water and polar organic solvents
рКа	3.5 (carboxyl), 8.2 (amino)

Experimental Protocols Instrumentation and Materials

- HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
- Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μm particle size).
- Reference Standard: Triletide reference standard of known purity (≥99.0%).
- · Reagents:
 - Acetonitrile (HPLC grade)
 - Trifluoroacetic acid (TFA), analytical grade
 - Water (HPLC grade or Milli-Q)
- Glassware and Consumables: Volumetric flasks, pipettes, autosampler vials, and 0.45 μm syringe filters.

Preparation of Solutions

- Mobile Phase A (Aqueous): 0.1% (v/v) TFA in water.
- Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.[3]



- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Triletide reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 μg/mL to 100 μg/mL. These solutions are used to construct the calibration curve.
- Sample Preparation:
 - Bulk Drug Substance: Accurately weigh and dissolve the **Triletide** sample in Mobile Phase
 A to a final concentration of approximately 50 μg/mL.[4]
 - Formulation: Depending on the formulation, an appropriate extraction method may be required. For a simple aqueous-based formulation, dilute the sample with Mobile Phase A to a final theoretical concentration of 50 μg/mL of **Triletide**.
- Filtration: Filter all solutions through a 0.45 μm syringe filter before injection into the HPLC system to prevent clogging of the column.[5]

Chromatographic Conditions

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile
Gradient Elution	0-5 min: 5% B5-20 min: 5% to 60% B20-22 min: 60% to 5% B22-27 min: 5% B (re-equilibration)
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	30 °C
Detection	UV at 220 nm
Run Time	27 minutes

Data Presentation: Quantitative Data Summary



The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for the intended purpose.

Table 1: Linearity and Range

Concentration (µg/mL)	Mean Peak Area (n=3)	%RSD
1	15,234	1.2
5	76,170	0.8
10	151,980	0.5
25	380,500	0.3
50	760,100	0.2
100	1,522,300	0.4
Correlation Coefficient (r²)	≥ 0.999	

Table 2: Precision

Concentration (μg/mL)	Intra-day Precision (%RSD, n=6)	Inter-day Precision (%RSD, n=6 over 3 days)
10	0.9	1.5
50	0.4	0.8
100	0.5	1.1

Table 3: Accuracy (Recovery)



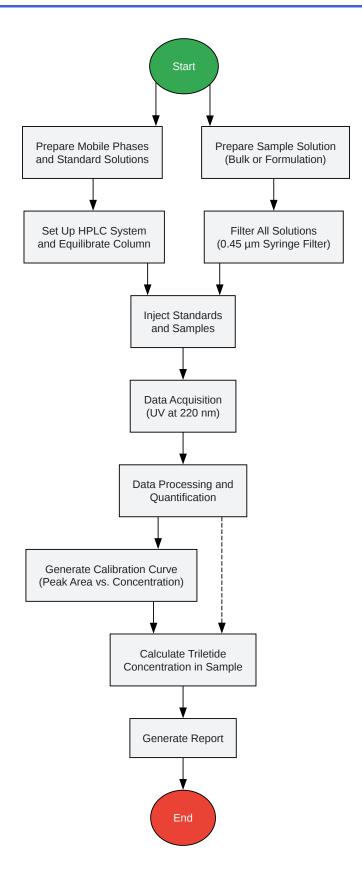
Spiked Concentration (µg/mL)	Measured Concentration (µg/mL, mean, n=3)	% Recovery
25	24.7	98.8%
50	50.8	101.6%
75	74.1	98.8%
Acceptance Criteria	98-102%	

Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Parameter	Value (µg/mL)
LOD	0.25
LOQ	0.75

Mandatory Visualization





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